2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-4-7-5(8-9)2-3-6;;/h4H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNPGGGOISRRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.
Alkylation: The triazole ring is then alkylated using methyl iodide or a similar alkylating agent to introduce the methyl group at the 1-position.
Amination: The resulting 1-methyl-1H-1,2,4-triazole is then reacted with ethylene diamine to introduce the ethan-1-amine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced forms of the triazole or amine groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds related to 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride have shown potential as anticancer agents. For instance, studies have synthesized derivatives that exhibit antiproliferative activity against breast cancer cell lines. These compounds demonstrated significant inhibition of tubulin polymerization and induced apoptosis in cancer cells, suggesting that triazole derivatives can be effective in targeting cancer cell proliferation mechanisms .
Antimicrobial Activity
The triazole ring in the compound is known for its antimicrobial properties. Various studies have reported that triazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis . This makes 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride a candidate for developing new antimicrobial agents.
Fungicides
Due to its structural similarity to other known fungicides, this compound has been investigated for its potential use in agriculture as a fungicide. Triazoles are widely used in crop protection due to their effectiveness against a broad spectrum of fungal pathogens. The application of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride could enhance plant resistance to fungal diseases .
Polymer Chemistry
In material science, the incorporation of triazole groups into polymers can enhance their thermal stability and mechanical properties. Research has explored the use of triazole-containing monomers in creating high-performance polymers for various industrial applications. The unique properties imparted by the triazole moiety could lead to advancements in materials used for coatings, adhesives, and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Agriculture: As a fungicide, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity
- Triazole Core Modifications : The target compound’s methyl group at N1 enhances metabolic stability compared to unsubstituted triazole derivatives. In contrast, analogues with aryl groups at C5 (e.g., 3-methoxyphenyl or 4-nitrophenyl) exhibit stronger binding to TAAR1 receptors due to π-π stacking interactions .
- Heterocycle Replacement : Replacing the triazole with oxadiazole (Compound 39 in ) reduces yield (15% vs. 46% for the target compound) but improves LCMS purity (99.69%), suggesting better compatibility with hydrophobic targets .
Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to neutral triazole derivatives (e.g., 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride, which has a molecular weight of 243.16 g/mol) .
- Thermal Stability : Aryl-substituted triazoles (e.g., 4-nitrophenyl derivative) exhibit higher melting points (240–242°C) than the target compound, likely due to enhanced crystallinity from planar aromatic groups .
Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride, commonly referred to as triazole amine , is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.
The compound has the following chemical properties:
- Chemical Formula : CHClN
- Molecular Weight : 162.62 g/mol
- CAS Number : 1384430-52-7
- Appearance : White powder
- Storage Temperature : Room temperature
Synthesis
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of appropriate triazole derivatives with ethanamine under controlled conditions. The reaction yields a hydrochloride salt that can be purified through recrystallization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds incorporating the 1,2,4-triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines. Notably:
- IC Values : Some derivatives showed IC values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
A comparative analysis of triazole derivatives indicated that those with additional functional groups exhibited enhanced cytotoxicity and selectivity towards cancer cells.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Triazole Derivative 1 | MCF-7 | 1.1 |
| Triazole Derivative 2 | HCT-116 | 2.6 |
| Triazole Derivative 3 | HepG2 | 1.4 |
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Efficacy Against Pathogens : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The proposed mechanism for the anticancer activity of triazole derivatives involves the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells by disrupting nucleotide synthesis .
Study on Anticancer Activity
In a study published in Molecules, various triazole derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds with a triazole ring significantly inhibited cell proliferation through TS inhibition, showcasing their potential as chemotherapeutic agents .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of triazole derivatives against clinical isolates of pathogens. The study found that certain derivatives exhibited potent antimicrobial activities comparable to standard antibiotics .
Q & A
Q. What strategies validate the compound’s role in GPCR-targeted drug discovery?
- Answer :
- Radioligand binding assays : Compete with known agonists (e.g., [³H]-serotonin) in membrane preparations.
- β-arrestin recruitment assays : Use BRET-based systems to quantify receptor activation.
- In vivo models : Test behavioral effects in rodent models of psychiatric disorders, referencing LK00764 (a structurally related TAAR1 agonist) as a benchmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
